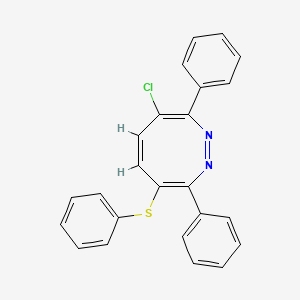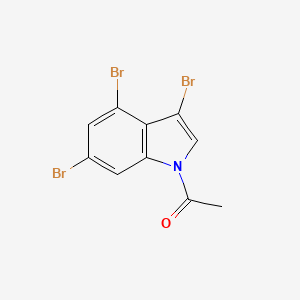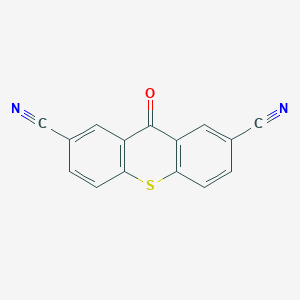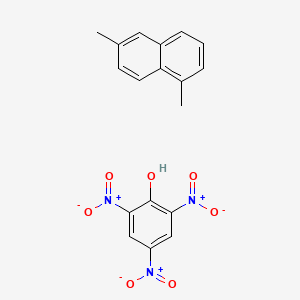
1,6-Dimethylnaphthalene;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylnaphthalene: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications1,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C12H12 . It is primarily used in the production of high-performance liquid scintillators and as a precursor in organic synthesis It is known for its explosive properties and has been used in military applications, as well as in the dye and pharmaceutical industries .
Preparation Methods
1,6-Dimethylnaphthalene
Synthetic Routes and Reaction Conditions: 1,6-Dimethylnaphthalene can be synthesized through various methods, including the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base . Another method involves the transalkylation of naphthalene with polyalkylbenzenes .
Industrial Production Methods: Industrial production of 1,6-dimethylnaphthalene often involves the catalytic reforming of petroleum fractions, followed by separation and purification processes .
2,4,6-Trinitrophenol
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows a similar nitration process, with careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
1,6-Dimethylnaphthalene
Types of Reactions: 1,6-Dimethylnaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce 1,6-dimethylnaphthalene to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine, leading to halogenated derivatives.
Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and halogenated naphthalenes .
2,4,6-Trinitrophenol
Types of Reactions: 2,4,6-Trinitrophenol undergoes various reactions, including nitration, reduction, and complex formation .
Common Reagents and Conditions:
Nitration: Further nitration can occur under strong acidic conditions.
Reduction: Reducing agents such as tin and hydrochloric acid can reduce 2,4,6-trinitrophenol to form aminophenols.
Complex Formation: It can form complexes with metals, such as lead picrate.
Major Products: The major products formed from these reactions include aminophenols and metal picrates .
Scientific Research Applications
1,6-Dimethylnaphthalene
1,6-Dimethylnaphthalene is used in various scientific research applications, including:
Chemistry: As a precursor in organic synthesis and in the production of high-performance liquid scintillators.
Physics: In the development of scintillation detectors for radiation detection.
Industry: As an intermediate in the synthesis of dyes and other organic compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a wide range of applications, including:
Mechanism of Action
1,6-Dimethylnaphthalene
The mechanism of action of 1,6-dimethylnaphthalene involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through the formation of reactive oxygen species and the inhibition of enzymes . It can interact with proteins and nucleic acids, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
1,6-Dimethylnaphthalene
Similar compounds include other dimethylnaphthalenes, such as 1,2-dimethylnaphthalene and 2,6-dimethylnaphthalene . 1,6-Dimethylnaphthalene is unique due to its specific substitution pattern, which affects its reactivity and applications .
2,4,6-Trinitrophenol
Similar compounds include other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol . 2,4,6-Trinitrophenol is unique due to its high degree of nitration, which contributes to its explosive properties and reactivity .
Properties
CAS No. |
114829-38-8 |
|---|---|
Molecular Formula |
C18H15N3O7 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,6-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-6-7-12-10(2)4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
InChI Key |
UVRVGKJNLAILEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC(=C2C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


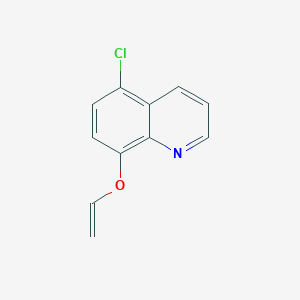

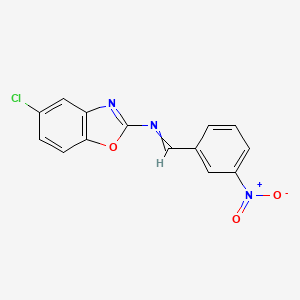
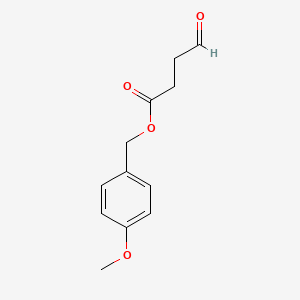
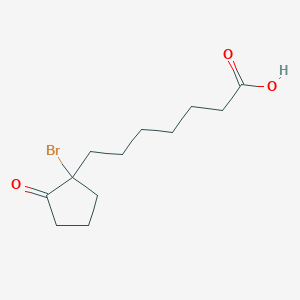
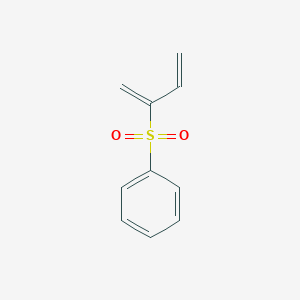

![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
